![molecular formula C13H10N2O3 B7502479 1-[[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl]pyridin-2-one](/img/structure/B7502479.png)
1-[[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl]pyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl]pyridin-2-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. This compound is also known as PFOB or perfluoro-octylbromide and has a molecular formula of C14H8BrF7NO2.
Mécanisme D'action
The mechanism of action of 1-[[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl]pyridin-2-one is not well understood. However, it is believed to act as a surfactant, which reduces the surface tension of the liquid it is dissolved in. This property makes it an excellent contrast agent for imaging techniques such as MRI and CT.
Biochemical and Physiological Effects
This compound has minimal biochemical and physiological effects. It is not toxic and does not cause any adverse effects on the body. However, it is important to note that PFOB should not be used in high doses as it may cause adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 1-[[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl]pyridin-2-one in lab experiments is its ability to act as a contrast agent for imaging techniques such as MRI and CT. PFOB is also an excellent carrier for drugs that are not soluble in water.
The main limitation of using PFOB in lab experiments is its high cost. PFOB is an expensive compound, which may limit its use in some research fields.
Orientations Futures
There are several future directions for the research of 1-[[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl]pyridin-2-one. One possible direction is the development of new synthesis methods that are more cost-effective and environmentally friendly.
Another direction is the investigation of PFOB as a carrier for gene therapy. PFOB has the potential to deliver genes to specific tissues, which may be useful in the treatment of various genetic disorders.
Finally, the use of PFOB in tissue engineering is another potential future direction. PFOB may be used to create scaffolds for tissue engineering, which may have applications in the regeneration of damaged tissues.
Conclusion
In conclusion, this compound is a chemical compound that has various scientific research applications. Its ability to act as a contrast agent for imaging techniques such as MRI and CT, as well as its potential as a carrier for drugs and genes, make it a valuable compound in the scientific community. The development of new synthesis methods and the investigation of PFOB in tissue engineering and gene therapy are potential future directions for research on this compound.
Méthodes De Synthèse
The synthesis of 1-[[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl]pyridin-2-one involves the reaction of 2-acetyl-5-bromomethylfuran and 2-amino-3-hydroxypyridine in the presence of a base such as sodium hydride or potassium carbonate. The reaction takes place in a solvent such as dimethyl sulfoxide or N,N-dimethylformamide. The resulting compound is then purified using various techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
1-[[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl]pyridin-2-one has various scientific research applications. One of its main applications is as a contrast agent for imaging techniques such as magnetic resonance imaging (MRI) and computed tomography (CT). PFOB has a high electron density, which makes it an excellent contrast agent for these imaging techniques.
Another application of PFOB is in the field of drug delivery. PFOB can be used as a carrier for drugs due to its ability to dissolve in both water and oil. This property makes it an ideal carrier for drugs that are not soluble in water.
Propriétés
IUPAC Name |
1-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c16-13-5-1-2-6-15(13)9-10-8-12(18-14-10)11-4-3-7-17-11/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFUMULUFIXBFMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CC2=NOC(=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

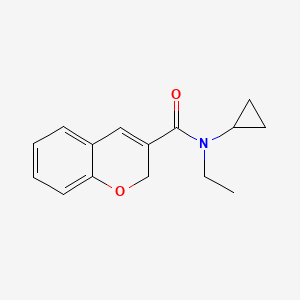
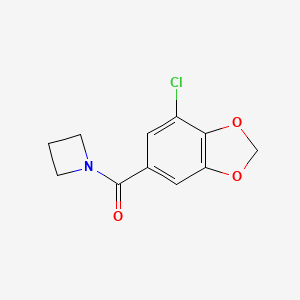
![4-[[3-(2,4-Dimethylphenyl)propanoylamino]methyl]benzoic acid](/img/structure/B7502431.png)

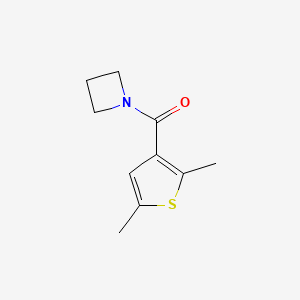
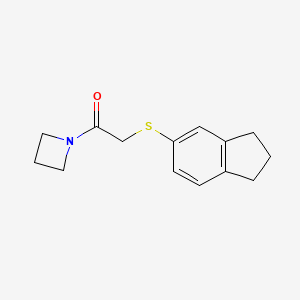
![N-(pyridin-3-ylmethyl)-2-[3-(trifluoromethyl)pyrazol-1-yl]propanamide](/img/structure/B7502444.png)



![1-[[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]methyl]pyridin-2-one](/img/structure/B7502476.png)
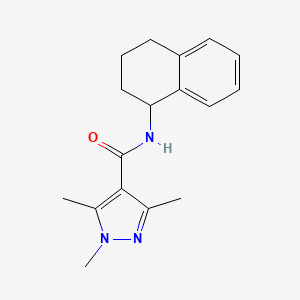
![N-{(1E)-3-oxo-1-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-3-[2-(pyridin-4-ylcarbonyl)hydrazinyl]prop-1-en-2-yl}benzamide](/img/structure/B7502486.png)
